5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13-15(12-20-22(13)14-6-3-2-4-7-14)16(23)18-9-11-21-10-5-8-19-17(21)24/h2-8,10,12H,9,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHCUOPOKXIIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 286.33 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives often exhibit anti-inflammatory, anticancer, and antifungal properties, making them valuable in pharmaceutical applications.
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study on related compounds demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against various cancer cell lines. For instance, specific substitutions on the pyrazole ring improved the inhibitory effects on cell growth in breast and colon cancer models .
Antifungal Activity
The compound's potential as an antifungal agent has also been explored. A recent investigation into 1,5-diaryl-pyrazole derivatives highlighted their effectiveness against Sclerotium rolfsii, a significant pathogen affecting crops. The study reported that compounds similar to 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibited IC values comparable to established fungicides, indicating promising antifungal activity .
Anti-inflammatory Effects
Pyrazole derivatives are noted for their anti-inflammatory properties. For example, compounds with similar structures have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. Such inhibition can lead to reduced inflammation in various models of inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, a series of pyrazole derivatives were tested against human breast cancer cells (MCF-7). The results showed that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity .
Case Study 2: Antifungal Screening
In agricultural applications, a field trial was conducted to assess the efficacy of the compound against Sclerotium rolfsii in peanut crops. The compound was applied at varying concentrations, and results indicated a significant reduction in disease incidence compared to untreated controls. The most effective concentration was determined to be 50 mg/L, which resulted in a 70% reduction in disease severity .
Table 1: Biological Activity Summary of Related Pyrazole Compounds
| Compound Name | Activity Type | IC (µg/mL) | Reference |
|---|---|---|---|
| 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-... | Anticancer | 10 | |
| 1,5-Diaryl-Pyrazole-3-formate | Antifungal | 12 | |
| Celecoxib (Pyrazole derivative) | Anti-inflammatory | 8 |
Table 2: Field Trial Results Against Sclerotium rolfsii
| Treatment Concentration (mg/L) | Disease Severity (%) Reduction |
|---|---|
| Control | 0 |
| 10 | 30 |
| 50 | 70 |
| 100 | 60 |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For instance, derivatives exhibiting modifications on the pyrazole ring have demonstrated significant cytotoxic effects in various tumor models, suggesting that 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide may also possess similar capabilities .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds like 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Research into related compounds has shown promise in reducing inflammation markers in preclinical models.
Neuroprotective Properties
Emerging studies suggest that pyrazole derivatives could offer neuroprotective effects against neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is a focal point of ongoing research. This compound's structure may allow it to interact with neuronal receptors, potentially leading to protective outcomes in models of neurodegeneration .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests the compound's potential as an anticancer agent .
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses, the compound was tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. Results showed a marked decrease in cytokine levels, indicating that it may serve as an effective anti-inflammatory agent.
Data Table: Summary of Applications
Comparison with Similar Compounds
Hydrogen-Bonding Capacity
The 2-oxopyrimidin-1(2H)-yl group in the target compound provides hydrogen-bond acceptors (carbonyl oxygen and pyrimidine nitrogen), critical for binding to kinase ATP pockets.
Lipophilicity and Solubility
- Target Compound: Moderate logP (estimated ~2.5–3.5) due to phenyl and pyrimidinone balance.
- Compound 5c : Higher logP (CF3 and morpholino groups) may reduce aqueous solubility.
- Compound in : Elevated logP (~4–5) from Cl substituents, risking pharmacokinetic challenges.
Q & A
Q. What are the standard synthetic methodologies for preparing 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form the pyrazole core .
Coupling reactions (e.g., carbodiimide-mediated) to attach the 2-oxopyrimidine-ethyl moiety.
Hydrolysis under basic conditions to convert esters to carboxylic acids, followed by amide bond formation .
Key parameters: Solvent choice (e.g., DMF, THF), temperature (60–100°C), and catalysts (e.g., HATU, DCC). Purity is monitored via TLC and HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.
- IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination .
- HPLC-PDA for purity assessment (>95% recommended for biological assays) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC/MBC against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase/phosphatase activity assays (e.g., fluorescence-based) .
- Dose-response curves (IC₅₀/EC₅₀) and comparison to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies ensure the compound’s stability during storage and experimental use?
Methodological Answer:
- Storage : Lyophilized at –20°C in inert atmosphere (argon) to prevent hydrolysis/oxidation.
- Solubility testing : Use DMSO for stock solutions (validate via nephelometry).
- Stability assays : Monitor degradation via HPLC under varying pH (4–9), temperature (4–37°C), and light exposure .
Q. How is target selectivity evaluated for this compound?
Methodological Answer:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for intended vs. off-target proteins.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .
- Kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified pyrimidine (e.g., 4-Cl, 4-OCH₃) or pyrazole (e.g., 5-CF₃) groups.
- Bioisosteric replacement : Replace the amide with sulfonamide or urea to enhance metabolic stability .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay protocols : Adhere to CLSI guidelines for antimicrobial testing; use identical cell lines/passage numbers.
- Control variables : Replicate experiments under controlled O₂, humidity, and serum-free conditions.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. What methodologies evaluate the compound’s metabolic stability and toxicity?
Methodological Answer:
Q. How can synergistic effects with existing therapeutics be investigated?
Methodological Answer:
- Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines.
- Mechanistic studies : RNA-seq/proteomics to identify pathways altered by combination therapy .
Q. What crystallographic insights are critical for understanding its polymorphism?
Methodological Answer:
Q. How is the compound’s environmental fate assessed in ecotoxicology studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
